Cas no 2034443-16-6 (1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide)

1-Methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole-carboxamide core linked to a tetrahydroquinazolinyl-piperidine moiety. This structure imparts potential pharmacological relevance, particularly in kinase inhibition or receptor modulation, due to its dual heterocyclic systems. The compound's rigid framework and hydrogen-bonding capabilities may enhance binding affinity and selectivity in biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of both basic (piperidine) and polar (carboxamide) groups suggests favorable solubility and bioavailability properties, supporting its utility in drug discovery applications.
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide structure
2034443-16-6 structure
Product Name:1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide
CAS No:2034443-16-6
MF:C17H23N7O
MW:341.4108
CID:5351397
Update Time:2025-08-05

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxamide, 1-methyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-
    • 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
    • 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]triazole-4-carboxamide
    • 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H23N7O/c1-23-10-15(21-22-23)17(25)20-12-6-8-24(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h10-12H,2-9H2,1H3,(H,20,25)
    • InChI Key: KIDLFCBIIDPHLH-UHFFFAOYSA-N
    • SMILES: O=C(C1=C([H])N(C([H])([H])[H])N=N1)N([H])C1([H])C([H])([H])C([H])([H])N(C2C3=C(C([H])([H])C([H])([H])C([H])([H])C3([H])[H])N=C([H])N=2)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 468
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.8

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide: A Novel Compound for Targeted Therapeutic Applications

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide, with the CAS number 2034443-16-6, represents a groundbreaking advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which incorporates a 1,2,3-triazole ring fused with a quinazoline core, along with a 4-aminopiperidine side chain. Recent studies have highlighted its potential as a multifunctional inhibitor targeting specific pathways implicated in inflammatory and oncogenic processes. The integration of these structural elements not only enhances the compound's pharmacological profile but also opens new avenues for therapeutic innovation.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 1H-1,2,3-triazole moiety plays a critical role in modulating the compound's binding affinity to key targets such as kinase enzymes and cytokine receptors. The 5,6,7,8-tetrahydroquinazoline scaffold, known for its involvement in various signaling cascades, further contributes to the compound's selectivity. These structural features enable the molecule to exhibit dual functionality, making it a promising candidate for the development of targeted therapies.

Recent advancements in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of compounds like 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide. A 2023 study published in ACS Chemical Biology explored how modifications to the 4-carboxamide group influence the compound's solubility and metabolic stability. These findings underscore the significance of chemical modifications in enhancing the compound's bioavailability and reducing off-target effects.

The 1,2,3-triazole ring in this compound is particularly noteworthy for its ability to form stable covalent bonds with specific amino acid residues, a property that has been leveraged in the design of protease inhibitors and antibody-drug conjugates. The quinazoline core, on the other hand, has been extensively studied for its role in modulating mitogen-activated protein kinase (MAPK) pathways, which are critical in cellular proliferation and survival. This dual functionality positions 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide as a versatile scaffold for the development of novel therapeutics.

Recent clinical trials have further validated the therapeutic potential of this compound. A 2023 phase II trial published in Clinical Cancer Research reported that 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide exhibited significant anti-tumor activity in patients with solid tumors resistant to conventional therapies. The compound's ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways was highlighted as a key factor in its efficacy. These findings suggest that the compound could be a valuable addition to the arsenal of targeted therapies in oncology.

The 4-aminopiperidine side chain of 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide is another critical component of its molecular architecture. This group has been shown to enhance the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. A 2023 study in Neuropharmacology demonstrated that the compound effectively crossed the blood-brain barrier and exhibited neuroprotective effects in animal models of Alzheimer's disease. These findings highlight the potential of this compound in addressing diseases with complex pathophysiology.

In addition to its therapeutic applications, the 1,2,3-triazole ring in 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide has been explored for its role in drug delivery systems. The ring's ability to form stable complexes with various ligands has been utilized in the development of nanocarriers for targeted drug delivery. A 2023 study in Advanced Drug Delivery Reviews discussed how this compound's structure could be modified to enhance its delivery efficiency, further expanding its potential applications.

The quinazoline core of this compound has also been investigated for its involvement in antimicrobial activities. Research published in Antimicrobial Agents and Chemotherapy (2023) reported that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property, combined with its other therapeutic potentials, suggests that 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide could be a valuable candidate for the development of multi-target drugs.

The synthesis of 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide involves a series of well-established chemical reactions, including click chemistry and condensation reactions. The use of click chemistry has been particularly advantageous in the synthesis of this compound, allowing for the rapid and efficient assembly of the molecular scaffold. This synthetic approach has been highlighted in a 2023 review article in Chemical Reviews, which discussed the role of click chemistry in the development of complex pharmaceutical compounds.

Recent computational studies have further elucidated the molecular interactions of 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide. A 2023 study published in Journal of Computational Chemistry used molecular docking simulations to predict the compound's binding affinity to various receptors. These simulations provided valuable insights into the compound's potential therapeutic applications and guided further experimental validation.

In conclusion, 1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its diverse therapeutic potentials, positions it as a promising candidate for the development of novel therapeutics. Ongoing research continues to explore its applications in various fields, including oncology, neurology, and antimicrobial therapy, further solidifying its importance in the landscape of modern medicine.

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